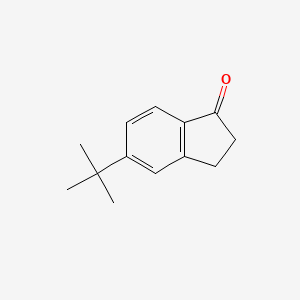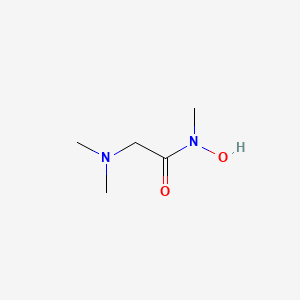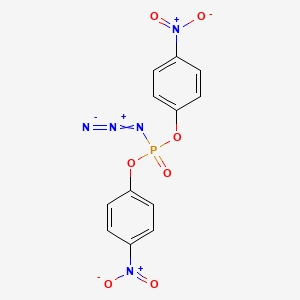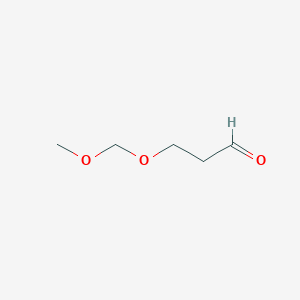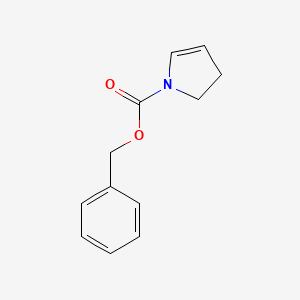
(Cyclohexylmethyl)triphenylphosphonium iodide
Vue d'ensemble
Description
(Cyclohexylmethyl)triphenylphosphonium iodide is a chemical compound with the molecular formula C25H28IP . It is used in various chemical reactions and has a molecular weight of 486.368051 .
Molecular Structure Analysis
The molecular structure of (Cyclohexylmethyl)triphenylphosphonium iodide consists of a cyclohexylmethyl group attached to a triphenylphosphonium group, with an iodide ion .Chemical Reactions Analysis
While specific chemical reactions involving (Cyclohexylmethyl)triphenylphosphonium iodide are not detailed in the search results, phosphonium salts like this one are generally used in Wittig and cyclopropanation reactions .Physical And Chemical Properties Analysis
(Cyclohexylmethyl)triphenylphosphonium iodide has a molecular weight of 486.368051 and a molecular formula of C25H28IP . Additional physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis and Characteristics : (Cyclohexylmethyl)triphenylphosphonium iodide is synthesized from related nickel and phosphonium halides, such as nickelocene and triphenylphosphonium halides. This process involves understanding their electronic, infrared, and proton-magnetic-resonance spectra, as well as chemical, physical, and crystallographic properties (Akker & Jellinek, 2010).
Chemical Reactions and Applications
- Application in Dehalogenation : Triphenylphosphonium iodide, a related compound, is an effective reagent for the dehalogenation of α-halo carbonyl compounds. This property is crucial in organic synthesis and could extend to (Cyclohexylmethyl)triphenylphosphonium iodide (Kamiya et al., 1992).
- Phosphonium Iodide in Organic Chemistry : Studies highlight the use of triphenylphosphonium iodide in organic synthesis, such as in the formation of chloromethyltriphenylphosphonium iodide, which is used for Wittig chloromethylenation of aldehydes and ketones. This application could be relevant for (Cyclohexylmethyl)triphenylphosphonium iodide in similar chemical reactions (Miyano et al., 1979).
Biological and Medical Research
- Potential in Myocardial Imaging : Related phosphonium compounds have been synthesized and evaluated for myocardial uptake and retention in biological systems. This suggests potential applications of (Cyclohexylmethyl)triphenylphosphonium iodide in medical imaging or diagnostic procedures (Srivastava et al., 1985).
Solid State Photovoltaic Devices
- Application in Photovoltaics : Triphenylphosphonium iodide, a related compound, has been used in solid state photovoltaic devices, demonstrating significant open circuit voltage. This implies a potential role for (Cyclohexylmethyl)triphenylphosphonium iodide in the development of photovoltaic materials or technologies (Prasad et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
cyclohexylmethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXJJRORCSDLEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468722 | |
| Record name | (Cyclohexylmethyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexylmethyl)triphenylphosphonium iodide | |
CAS RN |
91312-70-8 | |
| Record name | (Cyclohexylmethyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)
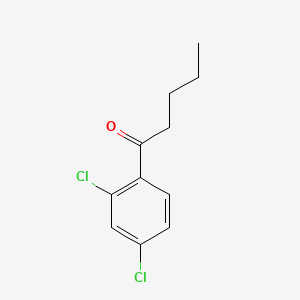
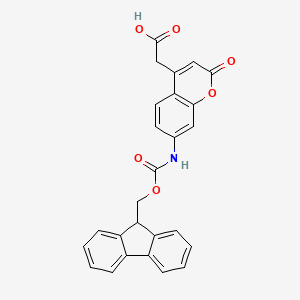
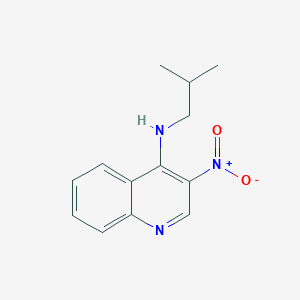


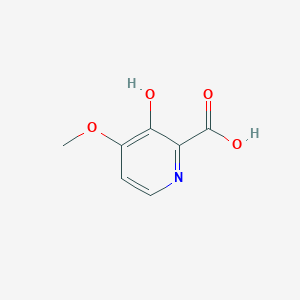
![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)

